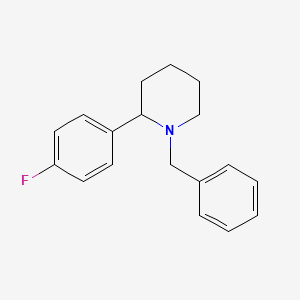
1-Benzyl-2-(4-fluorophenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-(4-fluorophenyl)piperidine is a chemical compound with the molecular formula C18H20FN. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group and a fluorophenyl group attached to the piperidine ring. This compound is primarily used in research and development within the pharmaceutical industry due to its unique structural properties and potential biological activities .
Preparation Methods
The synthesis of 1-Benzyl-2-(4-fluorophenyl)piperidine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and automated processes to enhance efficiency and scalability.
Chemical Reactions Analysis
1-Benzyl-2-(4-fluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Benzyl-2-(4-fluorophenyl)piperidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(4-fluorophenyl)piperidine involves its interaction with specific molecular targets and pathways within the body. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity and influencing various physiological processes . The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural properties .
Comparison with Similar Compounds
1-Benzyl-2-(4-fluorophenyl)piperidine can be compared with other similar compounds, such as:
4-(4-Fluorobenzyl)piperidine: This compound shares a similar structure but lacks the benzyl group attached to the piperidine ring.
Cyclopropanoyl-1-benzyl-4’-fluoro-4-anilinopiperidine: A fentanyl homolog with similar structural features but different pharmacological properties.
Furanoyl-1-benzyl-4-anilinopiperidine: Another fentanyl homolog with distinct metabolic and toxicological characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Biological Activity
1-Benzyl-2-(4-fluorophenyl)piperidine, a compound belonging to the piperidine class, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a fluorophenyl moiety. The presence of the fluorine atom is significant as it can influence the compound's biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. It has been shown to modulate the activity of dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine transporters (NET) . The compound's mechanism involves:
- Inhibition of Transporters : The compound exhibits selective binding to DAT, which is crucial for dopamine reuptake in the central nervous system. This action can lead to increased dopaminergic signaling, potentially beneficial in treating disorders such as depression and ADHD.
- Antiviral Activity : Recent studies indicate that related piperidine derivatives exhibit antiviral properties against influenza A and coronaviruses, suggesting potential applications in infectious disease treatment .
Table 1: Biological Activity Summary of this compound
Case Studies and Research Findings
- Dopamine Transporter Selectivity : A study evaluated various benzylpiperidine derivatives, including this compound, demonstrating high selectivity for DAT over SERT. The compound exhibited IC50 values in the low nanomolar range, indicating strong binding affinity .
- Antiviral Potential : Research on related piperidine derivatives revealed their efficacy against influenza viruses. One derivative showed significant inhibition of viral replication with minimal cytotoxicity, highlighting the potential of this class of compounds in antiviral drug development .
- Neurological Applications : The compound has been investigated for its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further research into conditions like Alzheimer's disease and other cognitive impairments .
Properties
Molecular Formula |
C18H20FN |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-benzyl-2-(4-fluorophenyl)piperidine |
InChI |
InChI=1S/C18H20FN/c19-17-11-9-16(10-12-17)18-8-4-5-13-20(18)14-15-6-2-1-3-7-15/h1-3,6-7,9-12,18H,4-5,8,13-14H2 |
InChI Key |
LNOVHUJTGBSHTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















